molecular formula C12H10N2O3S B12500509 N-(phenylsulfonyl)nicotinamide

N-(phenylsulfonyl)nicotinamide

Cat. No.: B12500509
M. Wt: 262.29 g/mol
InChI Key: GNPDPVRNDGWPFM-UHFFFAOYSA-N
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Description

N-(benzenesulfonyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of sulfonamides and carboxamides It is characterized by the presence of a benzenesulfonyl group attached to a pyridine ring, which is further connected to a carboxamide group

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

N-(benzenesulfonyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H10N2O3S/c15-12(10-5-4-8-13-9-10)14-18(16,17)11-6-2-1-3-7-11/h1-9H,(H,14,15)

InChI Key

GNPDPVRNDGWPFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for N-(benzenesulfonyl)pyridine-3-carboxamide are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(benzenesulfonyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to the disruption of cellular processes in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzenesulfonyl)pyridine-3-carboxamide is unique due to its specific structural features that confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity sets it apart from other similar compounds .

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